N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide, commonly known as DMP785, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective blocker of Kv1.3 channels, which are expressed in T cells and play a crucial role in the immune response. DMP785 has been shown to have anti-inflammatory effects and has potential applications in the treatment of autoimmune diseases.
Scientific Research Applications
Anticonvulsant Properties
Anticonvulsant Activity and Neurotoxicity Comparison
Research comparing N-(2,6-dimethylphenyl)benzamide, a related compound, with standard antiepileptic drugs highlighted its potent anticonvulsant effects in maximal electroshock seizure (MES) models. This study indicates that derivatives of N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide might hold promise for developing new antiepileptic therapies due to their efficacy and safety profile compared to traditional treatments like phenytoin and phenobarbital (Clark Cr, 1988).
Anticancer Activities
Synthesis and Bioactivity of Benzamides and Metal Complexes
A study on the metal complexes of new benzamides derived from the condensation of benzamide, piperidine, and substituted benzaldehydes revealed their potential antibacterial activities. These complexes, by virtue of their structural configuration, could serve as a basis for further exploration in anticancer research. The synthesis and characterization of these compounds underline the importance of benzamides in medicinal chemistry and their potential applications in cancer therapy (E. Khatiwora et al., 2013).
Antidepressant Mechanisms
Cytochrome P450 and Metabolism of Novel Antidepressants
An investigation into the oxidative metabolism of Lu AA21004, a novel antidepressant, elucidates the role of cytochrome P450 enzymes in its biotransformation. This research highlights the significance of metabolic pathways in the pharmacokinetics of new therapeutic agents, suggesting that derivatives of N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide could exhibit unique pharmacological profiles beneficial for treating depressive disorders (Mette G. Hvenegaard et al., 2012).
Novel Therapeutic Applications
Histone Deacetylase Inhibition for Cancer Therapy
The development of MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor, underscores the therapeutic potential of benzamide derivatives in oncology. By selectively inhibiting HDACs involved in cancer cell proliferation and survival, MGCD0103, and by extension, related compounds, represent a promising approach to cancer treatment. This research contributes to the understanding of the molecular mechanisms by which benzamide derivatives can be harnessed for therapeutic purposes (Nancy Z. Zhou et al., 2008).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-7-6-8-19(16(15)2)21-20(23)17-9-11-18(12-10-17)26(24,25)22-13-4-3-5-14-22/h6-12H,3-5,13-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWRICJXEGKTCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.